molecular formula C13H9Cl2N3O2 B5400497 4-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide

4-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide

Cat. No.: B5400497
M. Wt: 310.13 g/mol
InChI Key: OCXFTJXXIJCQPR-UHFFFAOYSA-N
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Description

4-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide is an organic compound with the molecular formula C12H8Cl2N2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-chloro-2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide
  • 3-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide
  • 4-chloro-N-[(4-chloropyridin-2-yl)carbamoyl]benzamide

Uniqueness

4-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide is unique due to the specific positioning of the chlorine atoms on both the benzamide and pyridine rings. This unique structure may contribute to its distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

4-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2/c14-9-3-1-8(2-4-9)12(19)18-13(20)17-11-6-5-10(15)7-16-11/h1-7H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXFTJXXIJCQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=O)NC2=NC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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